![molecular formula C21H22FNO4S B11122019 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11122019.png)
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule It features a complex structure with multiple functional groups, including a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Coupling with the methoxyphenyl group: The final step involves the coupling of the intermediate with 4-methoxyphenylacetic acid under conditions such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide: Shares the fluorobenzyl and methoxyphenyl groups but lacks the dioxidotetrahydrothiophene ring.
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Biological Activity
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The key steps include:
- Formation of the Tetrahydrothiophene Ring : The initial step often involves the preparation of 1,1-dioxidotetrahydrothiophene through oxidation processes.
- Amide Bond Formation : The reaction of the tetrahydrothiophene derivative with 4-fluorobenzylamine leads to the formation of the amide bond.
- Alkenylation : The final step involves introducing the prop-2-enamide structure, which can be achieved through various coupling reactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
PC-3 (Prostate) | 12 | Inhibition of PI3K/Akt pathway |
HeLa (Cervical) | 10 | Induction of oxidative stress |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft mouse model bearing human breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls, highlighting its potential for clinical application.
Study Parameters
- Model : Xenograft mouse model (MCF-7 cells)
- Dosage : Administered at 20 mg/kg body weight
- Duration : 28 days
- Results : Tumor volume decreased by approximately 70% compared to untreated controls.
Properties
Molecular Formula |
C21H22FNO4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22FNO4S/c1-27-20-9-4-16(5-10-20)6-11-21(24)23(19-12-13-28(25,26)15-19)14-17-2-7-18(22)8-3-17/h2-11,19H,12-15H2,1H3/b11-6+ |
InChI Key |
HQVHWEUSPULWCW-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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